REACTION_CXSMILES
|
NC1C([N+:8]([O-:10])=[O:9])=C([N+]([O-])=O)C([N+]([O-])=O)=C(N)C=1N.BrC1C([N+:26]([O-:28])=[O:27])=C([N+]([O-])=O)C([N+]([O-])=O)=C(Br)C=1Br.[N+:37](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-:39])=[O:38].[N+:53]([C:56]1[C:61]([NH2:62])=[C:60]([N+:63]([O-:65])=[O:64])[C:59]([N+:66]([O-])=O)=[C:58]([N+:69]([O-:71])=[O:70])[C:57]=1[N+:72]([O-])=O)([O-:55])=[O:54].C1(N)C([N+]([O-])=O)=C(N)C([N+]([O-])=O)=C(N)C=1[N+]([O-])=O.[Cl:93][C:94]1[CH:99]=[C:98]([Cl:100])[CH:97]=[C:96]([Cl:101])[CH:95]=1>>[C:61]1([NH2:62])[C:60]([N+:63]([O-:65])=[O:64])=[C:59]([NH2:66])[C:58]([N+:69]([O-:71])=[O:70])=[C:57]([NH2:72])[C:56]=1[N+:53]([O-:55])=[O:54].[Cl:93][C:94]1[C:99]([N+:8]([O-:10])=[O:9])=[C:98]([Cl:100])[C:97]([N+:26]([O-:28])=[O:27])=[C:96]([Cl:101])[C:95]=1[N+:37]([O-:39])=[O:38]
|
Name
|
tribromotrinitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC1C([N+:8]([O-:10])=[O:9])=C([N+]([O-])=O)C([N+]([O-])=O)=C(N)C=1N.BrC1C([N+:26]([O-:28])=[O:27])=C([N+]([O-])=O)C([N+]([O-])=O)=C(Br)C=1Br.[N+:37](C1C=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1C)([O-:39])=[O:38].[N+:53]([C:56]1[C:61]([NH2:62])=[C:60]([N+:63]([O-:65])=[O:64])[C:59]([N+:66]([O-])=O)=[C:58]([N+:69]([O-:71])=[O:70])[C:57]=1[N+:72]([O-])=O)([O-:55])=[O:54].C1(N)C([N+]([O-])=O)=C(N)C([N+]([O-])=O)=C(N)C=1[N+]([O-])=O.[Cl:93][C:94]1[CH:99]=[C:98]([Cl:100])[CH:97]=[C:96]([Cl:101])[CH:95]=1>>[C:61]1([NH2:62])[C:60]([N+:63]([O-:65])=[O:64])=[C:59]([NH2:66])[C:58]([N+:69]([O-:71])=[O:70])=[C:57]([NH2:72])[C:56]=1[N+:53]([O-:55])=[O:54].[Cl:93][C:94]1[C:99]([N+:8]([O-:10])=[O:9])=[C:98]([Cl:100])[C:97]([N+:26]([O-:28])=[O:27])=[C:96]([Cl:101])[C:95]=1[N+:37]([O-:39])=[O:38]
|
Name
|
tribromotrinitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |